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Compound of Interest

Compound Name: Triton X 100

Cat. No.: B7826099 Get Quote

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and

Applications of a Quintessential Non-ionic Surfactant in Research and Drug Development.

Introduction
Triton X-100 is a widely utilized non-ionic surfactant in biological research and the

pharmaceutical industry. Its efficacy in cell lysis, protein extraction, and membrane protein

solubilization stems from its unique amphipathic nature, possessing both a hydrophilic and a

hydrophobic region. This guide provides a detailed technical overview of Triton X-100,

encompassing its chemical structure, key physicochemical properties, and standardized

experimental protocols for its application.

Chemical Structure and Identity
Triton X-100 is the commercial name for octylphenol ethoxylate. Its structure consists of a

hydrophobic p-(1,1,3,3-tetramethylbutyl)-phenyl group coupled to a hydrophilic polyethylene

oxide chain. The average number of ethylene oxide units per molecule is approximately 9.5,

though this can vary between batches.[1]

Table 1: Chemical Identification of Triton X-100
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Identifier Value

IUPAC Name
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-

1-ol

Synonyms

Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-

phenyl ether, Octyl phenol ethoxylate, t-

Octylphenoxypolyethoxyethanol, Octoxynol-9

Chemical Formula C₁₄H₂₂O(C₂H₄O)n (n ≈ 9.5)

Average Molecular Weight ~625 g/mol

CAS Number 9002-93-1

Physicochemical Properties
The utility of Triton X-100 as a detergent is defined by its physicochemical properties, which

dictate its behavior in aqueous solutions and its interactions with biological macromolecules.

These properties are summarized in Table 2.

Table 2: Physicochemical Properties of Triton X-100
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Property Value Reference(s)

Appearance Clear, viscous liquid [2]

Density 1.07 g/cm³ [2]

Viscosity ~270 cP at 25°C [2]

Critical Micelle Concentration

(CMC)

0.2-0.9 mM (in water at 20-

25°C)
[3]

Aggregation Number 100-155 [3]

Micelle Molecular Weight ~90,000 Da [4]

Hydrophilic-Lipophilic Balance

(HLB)
13.5 [3]

Cloud Point
64-67°C (in 1% aqueous

solution)
[4]

Solubility
Soluble in water and many

organic solvents
[2]

Mechanism of Action in Cell Lysis and Protein
Solubilization
The primary function of Triton X-100 in a research setting is to disrupt the lipid bilayer of cell

membranes to release intracellular contents. This process is concentration-dependent and

involves the integration of Triton X-100 monomers into the membrane, leading to its eventual

solubilization into mixed micelles.

Interaction with the Lipid Bilayer
At concentrations below its Critical Micelle Concentration (CMC), Triton X-100 monomers insert

into the lipid bilayer. This insertion disrupts the native lipid-lipid interactions, increasing the

permeability of the membrane. As the concentration of Triton X-100 approaches and exceeds

the CMC, the bilayer becomes saturated with detergent molecules, leading to the formation of

lipid-detergent mixed micelles and the complete solubilization of the membrane.
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Mechanism of Triton X-100 Mediated Cell Lysis

Initial State
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Click to download full resolution via product page

Mechanism of Triton X-100 action on a cell membrane.

Experimental Protocols
The following are detailed protocols for common applications of Triton X-100 in a laboratory

setting.

General Cell Lysis for Protein Extraction from Cultured
Cells
This protocol is suitable for the extraction of total cellular proteins from adherent or suspension-

cultured cells.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100.

Immediately before use, add protease and phosphatase inhibitors.

Cell scraper (for adherent cells)

Microcentrifuge

Procedure:

Cell Preparation:
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Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

Lysis:

Adherent Cells: Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 1 mL

for a 10 cm dish). Scrape the cells off the plate and transfer the lysate to a pre-chilled

microcentrifuge tube.

Suspension Cells: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis

Buffer.

Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation (e.g., on a rocker).

Clarification: Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet

cellular debris.

Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to

a new pre-chilled tube.

Quantification and Storage: Determine the protein concentration of the lysate (e.g., using a

BCA or Bradford assay). Store the lysate at -80°C for future use.
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Workflow for General Cell Lysis

Start

Harvest and Wash Cells

Add Lysis Buffer with Triton X-100

Incubate on Ice

Centrifuge to Pellet Debris

Collect Supernatant (Protein Lysate)
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Experimental workflow for cell lysis using Triton X-100.

Solubilization of Membrane Proteins
This protocol is designed for the enrichment of membrane-associated proteins.

Materials:
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Homogenization Buffer: (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

Solubilization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1-2% (v/v) Triton X-100, and

protease inhibitors. The optimal Triton X-100 concentration may need to be determined

empirically.

Dounce homogenizer or sonicator

Ultracentrifuge

Procedure:

Cell Disruption: Resuspend the cell pellet in ice-cold Homogenization Buffer and disrupt the

cells using a Dounce homogenizer or sonicator.

Membrane Isolation: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet

the total cell membranes.

Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer.

Incubation: Incubate on a rocker or with gentle stirring for 1-2 hours at 4°C.

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

Collection: The supernatant contains the solubilized membrane proteins.
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Membrane Protein Solubilization Workflow
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Workflow for the solubilization of membrane proteins.

Applications in Drug Development
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Triton X-100 plays a crucial role in various stages of drug development:

Target Identification and Validation: Used to extract proteins from cells and tissues for

analysis by techniques such as Western blotting and immunoprecipitation to study drug-

target interactions.

In Vitro Assays: Employed in the preparation of cell lysates for enzyme activity assays and

immunoassays (e.g., ELISA).

Formulation Development: Utilized as a solubilizing agent for poorly water-soluble drug

compounds to enhance their bioavailability in preclinical studies.

Virus Inactivation: A key component in the manufacturing of biopharmaceuticals for the

inactivation of enveloped viruses.

Conclusion
Triton X-100 remains an indispensable tool in the arsenal of researchers and drug development

professionals. Its well-characterized physicochemical properties and reliable performance in

cell lysis and protein solubilization make it a standard reagent in a multitude of applications. A

thorough understanding of its chemical nature and mechanism of action, as detailed in this

guide, is paramount for its effective and reproducible use in scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Triton X-100: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7826099#chemical-structure-and-properties-of-triton-
x-100]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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